Ethanone, 2-iodo-1-(4-methoxyphenyl)-
CAS No.: 80336-72-7
Cat. No.: VC14444761
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80336-72-7 |
---|---|
Molecular Formula | C9H9IO2 |
Molecular Weight | 276.07 g/mol |
IUPAC Name | 2-iodo-1-(4-methoxyphenyl)ethanone |
Standard InChI | InChI=1S/C9H9IO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |
Standard InChI Key | WKOMPGVMEHWAQR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)CI |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Ethanone, 2-iodo-1-(4-methoxyphenyl)- is systematically named according to IUPAC guidelines as 1-(4-methoxyphenyl)-2-iodoethan-1-one. Its structure comprises a phenyl ring substituted with a methoxy group at the para position and an acetyl group bearing an iodine atom at the ortho position relative to the ketone. The presence of both electron-donating (methoxy) and electron-withdrawing (iodo, ketone) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .
Key identifiers:
Isomeric Considerations
Structural isomers such as 1-(2-iodo-4-methoxyphenyl)ethanone (CAS 90347-63-0) and 1-(3-iodo-4-methoxyphenyl)ethanone (CAS 79324-77-9) share the same molecular formula but differ in substitution patterns. These isomers exhibit distinct physicochemical properties due to variations in steric hindrance and resonance effects .
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 2-iodo-1-(4-methoxyphenyl)ethanone typically involves electrophilic aromatic substitution or directed ortho-metalation. A notable method, analogous to the preparation of 1-(5-fluoro-2-iodophenyl)ethanone, employs iodination of pre-functionalized acetophenone derivatives. For example:
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Nitration and Reduction: 4-Methoxyacetophenone is nitrated, followed by reduction to introduce an amino group.
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Diazotization and Iodination: The amino group is diazotized using sodium nitrite in acidic media, followed by treatment with potassium iodide to yield the iodo-substituted product .
Optimization Challenges
Key challenges include controlling regioselectivity to avoid para-iodination and minimizing dehalogenation side reactions. Recent advances utilize palladium-catalyzed cross-coupling to enhance selectivity, though scalability remains a concern .
Physical and Chemical Properties
Ionization Energetics
Gas-phase ionization energy studies via photoelectron spectroscopy (PE) reveal two critical values:
IE (eV) | Method | Reference | Comment |
---|---|---|---|
8.2 | PE | Distefano et al., 1987 | Adiabatic ionization |
8.60 | PE | Distefano et al., 1987 | Vertical ionization |
The 0.4 eV discrepancy between adiabatic and vertical ionization energies underscores the role of hyperconjugative interactions between the iodine atom and carbonyl group, stabilizing the cationic intermediate .
Spectroscopic and Analytical Profiling
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated -system absorbs strongly in the UV region (), with bathochromic shifts observed in polar solvents due to n→ transitions of the carbonyl group .
Nuclear Magnetic Resonance (NMR)
Hypothetical NMR predictions (CDCl):
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Methoxy protons: Singlet at
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Aromatic protons: Doublets/doublets of doublets between
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Acetyl protons: Singlet at
The iodine atom induces pronounced deshielding of adjacent protons, complicating splitting patterns .
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine substituent serves as a leaving group in Suzuki-Miyaura and Ullmann couplings, enabling the construction of biaryl structures. For instance, palladium-catalyzed coupling with aryl boronic acids yields 4-methoxybiphenyl derivatives .
Pharmaceutical Intermediates
This compound is a precursor to tyrosine kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs), where the iodine atom facilitates radio-labeling for pharmacokinetic studies .
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